5-Chloro-3-(trifluoromethyl)isoxazole
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Overview
Description
5-Chloro-3-(trifluoromethyl)isoxazole is a chemical compound with the IUPAC name 5-chloro-3-(trifluoromethyl)isoxazole . It has a molecular weight of 171.51 and its InChI key is FFUBVNQZIYKLOV-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of 5-Chloro-3-(trifluoromethyl)isoxazole involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives with various vinyl azides .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(trifluoromethyl)isoxazole is characterized by a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C4HClF3NO/c5-3-1-2(9-10-3)4(6,7)8/h1H .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-3-(trifluoromethyl)isoxazole are characterized by the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
5-Chloro-3-(trifluoromethyl)isoxazole is a liquid at room temperature .Scientific Research Applications
Diastereoselective Synthesis
A study by Kawai et al. (2014) discusses the diastereoselective trifluoromethylation and halogenation of isoxazole triflones, leading to the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives. These derivatives, featuring a triflyl group, are anticipated to be a new class of antiparasiticides, indicating their potential biological application (Kawai et al., 2014).
Tautomerism and Basicity
Research by Boulton and Katritzky (1961) explores the tautomerism of 5-hydroxyisoxazoles to isoxazol-5-ones, revealing insights into the basicity of isoxazole and its derivatives. This study highlights the structural and chemical properties of isoxazole compounds, which can be crucial in designing molecules with desired biological activities (Boulton & Katritzky, 1961).
Regioselective Synthesis
Chalyk et al. (2019) reported on the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. This comprehensive study showcases the regioselective reactions that allow for the preparation of derivatives in good to excellent yield. Such derivatives are vital for the development of pharmaceuticals and agrochemicals, demonstrating the broad applicability of 5-Chloro-3-(trifluoromethyl)isoxazole in synthesizing bioactive molecules (Chalyk et al., 2019).
Synthesis of Isoxazolylsulfonyl Chlorides
Lebed' et al. (2017) developed methods for synthesizing 5-(chlorosulfonyl)isoxazoles, which are seen as promising reagents for constructing bioactive compounds. Their work emphasizes the versatility of isoxazole derivatives in organic synthesis and their potential role in the development of new therapeutic agents (Lebed' et al., 2017).
Biological Activity and Drug Design
A significant aspect of the research on 5-Chloro-3-(trifluoromethyl)isoxazole derivatives involves their incorporation into molecules with potential biological activities. For instance, the synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles have been explored, highlighting the antimicrobial potential of these derivatives against Mycobacterium tuberculosis (da Silva et al., 2008).
Future Directions
properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NO/c5-3-1-2(9-10-3)4(6,7)8/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBVNQZIYKLOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)isoxazole | |
CAS RN |
117541-42-1 |
Source
|
Record name | 5-chloro-3-(trifluoromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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